O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride
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Overview
Description
O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H6ClNOClH It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-chloroprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 2-chloroprop-2-en-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modifier of enzyme activity, affecting biochemical pathways. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- O-(3-chloroprop-2-en-1-yl)hydroxylamine hydrochloride
- O-(2-chloroprop-2-en-1-yl)hydroxylamine
Uniqueness
O-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it may exhibit different reactivity profiles and applications, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
127159-97-1 |
---|---|
Molecular Formula |
C3H7Cl2NO |
Molecular Weight |
144 |
Purity |
95 |
Origin of Product |
United States |
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